

Application Note: Flow Cytometry Analysis of Cells Treated with hCAII-IN-3

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Compound of Interest

Compound Name: hCAII-IN-3

Cat. No.: B15140364

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Introduction

Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that plays a crucial role in regulating intracellular and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3] In various pathological conditions, particularly in cancer, the activity of carbonic anhydrases is often dysregulated.[4][5] Overexpression of certain carbonic anhydrase isoforms, such as CAIX and CAXII, is associated with tumor progression, hypoxia, and metastasis.[5][6] These enzymes help maintain a slightly alkaline intracellular pH (pHi) which is favorable for cancer cell survival and proliferation, while contributing to an acidic tumor microenvironment that promotes invasion and therapy resistance.[6]

hCAII-IN-3 is a potent and selective inhibitor of human carbonic anhydrase II. By blocking the catalytic activity of hCAII, **hCAII-IN-3** is expected to disrupt pH homeostasis in cancer cells, leading to intracellular acidification and subsequent effects on cell viability, proliferation, and other cellular processes. Flow cytometry is a powerful technique for single-cell analysis and is ideally suited for elucidating the cellular effects of **hCAII-IN-3**. This application note provides detailed protocols for assessing changes in cell viability, apoptosis, cell cycle progression, and intracellular pH in cells treated with **hCAII-IN-3**.

Principle

The protocols described herein utilize fluorescent probes that enable the quantitative analysis of specific cellular states by flow cytometry.

- **Apoptosis Assay:** Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells. Co-staining with FITC-conjugated Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
- **Cell Cycle Analysis:** Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
- **Intracellular pH (pHi) Measurement:** BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) is a cell-permeable dye that is cleaved by intracellular esterases to the fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be used to measure changes in intracellular pH.

Applications

The following protocols can be used to:

- Determine the cytotoxic and apoptotic effects of **hCAII-IN-3** on cancer cell lines.
- Investigate the impact of **hCAII-IN-3** on cell cycle progression.
- Confirm the mechanism of action of **hCAII-IN-3** by measuring its effect on intracellular pH.
- Screen for synergistic effects of **hCAII-IN-3** with other anti-cancer agents.

Experimental Protocols

Cell Culture and Treatment

- Culture the desired cancer cell line (e.g., HT-29, a human colon cancer cell line known to be sensitive to CA inhibitors^[7]) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere of 5% CO₂.

- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
- Allow cells to adhere overnight.
- Prepare a stock solution of **hCAII-IN-3** in dimethyl sulfoxide (DMSO).
- Treat the cells with varying concentrations of **hCAII-IN-3** (e.g., 0.1, 1, 10, 100 μ M) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) in each experiment.

Protocol for Apoptosis Analysis using Annexin V-FITC and PI Staining

- After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour of staining.

Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining

- Following treatment, harvest the cells as described in step 2.1.
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

- Wash the cells with cold PBS.
- Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
- Wash the cells with PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.

Protocol for Intracellular pH (pHi) Measurement using BCECF-AM

- After the desired treatment period with **hCAII-IN-3**, harvest the cells.
- Wash the cells twice with a bicarbonate-free buffer (e.g., HEPES-buffered saline).
- Resuspend the cells in the same buffer at a concentration of 1×10^6 cells/mL.
- Add BCECF-AM to a final concentration of 1-5 µM.
- Incubate the cells at 37°C for 30 minutes in the dark.
- Wash the cells twice with the bicarbonate-free buffer to remove extracellular dye.
- Resuspend the cells in the same buffer.
- Analyze immediately by flow cytometry, measuring the fluorescence at two different emission wavelengths (e.g., using a 530/30 nm bandpass filter for pH-sensitive emission and a 610/20 nm bandpass filter for pH-insensitive emission) with excitation at 488 nm. The ratio of the two fluorescence intensities is used to determine the intracellular pH. A calibration curve should be generated using nigericin in buffers of known pH.

Data Presentation

Table 1: Apoptosis Analysis of HT-29 Cells Treated with **hCAII-IN-3** for 48 hours

Treatment	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)	Necrotic Cells (%)
Vehicle (DMSO)	95.2 ± 2.1	2.5 ± 0.5	1.8 ± 0.4	0.5 ± 0.1
1 µM hCAII-IN-3	85.6 ± 3.4	8.1 ± 1.2	4.2 ± 0.8	2.1 ± 0.5
10 µM hCAII-IN-3	60.3 ± 4.5	25.4 ± 2.8	10.1 ± 1.5	4.2 ± 0.9
100 µM hCAII-IN-3	25.1 ± 5.2	45.8 ± 3.9	20.5 ± 2.3	8.6 ± 1.7

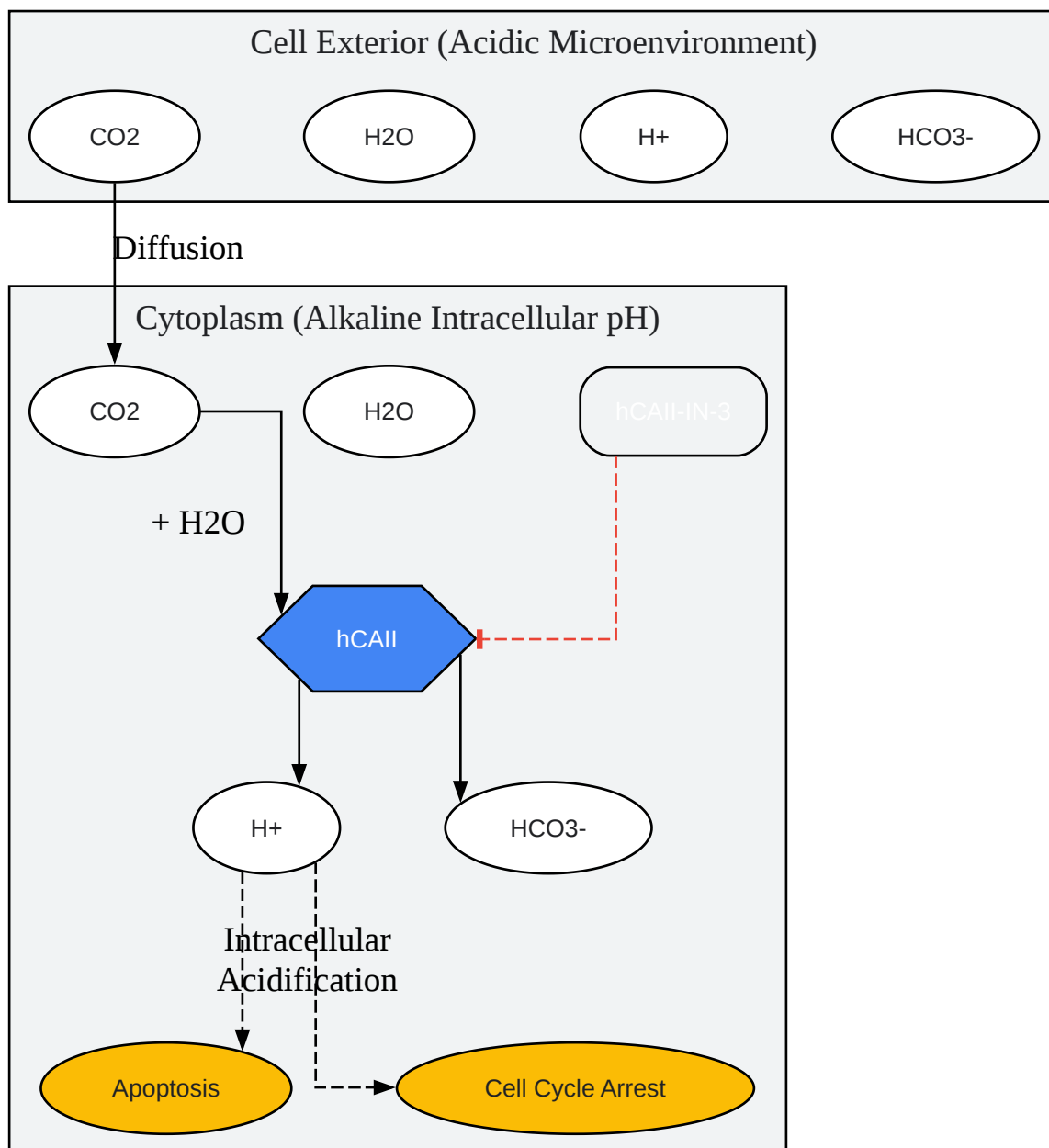
Table 2: Cell Cycle Analysis of HT-29 Cells Treated with **hCAII-IN-3** for 24 hours

Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle (DMSO)	55.4 ± 2.8	30.1 ± 1.9	14.5 ± 1.2
1 µM hCAII-IN-3	60.2 ± 3.1	25.8 ± 2.2	14.0 ± 1.5
10 µM hCAII-IN-3	70.8 ± 4.2	18.5 ± 2.5	10.7 ± 1.8
100 µM hCAII-IN-3	78.5 ± 5.1	12.3 ± 2.1	9.2 ± 1.6

Table 3: Intracellular pH (pHi) of HT-29 Cells Treated with **hCAII-IN-3** for 6 hours

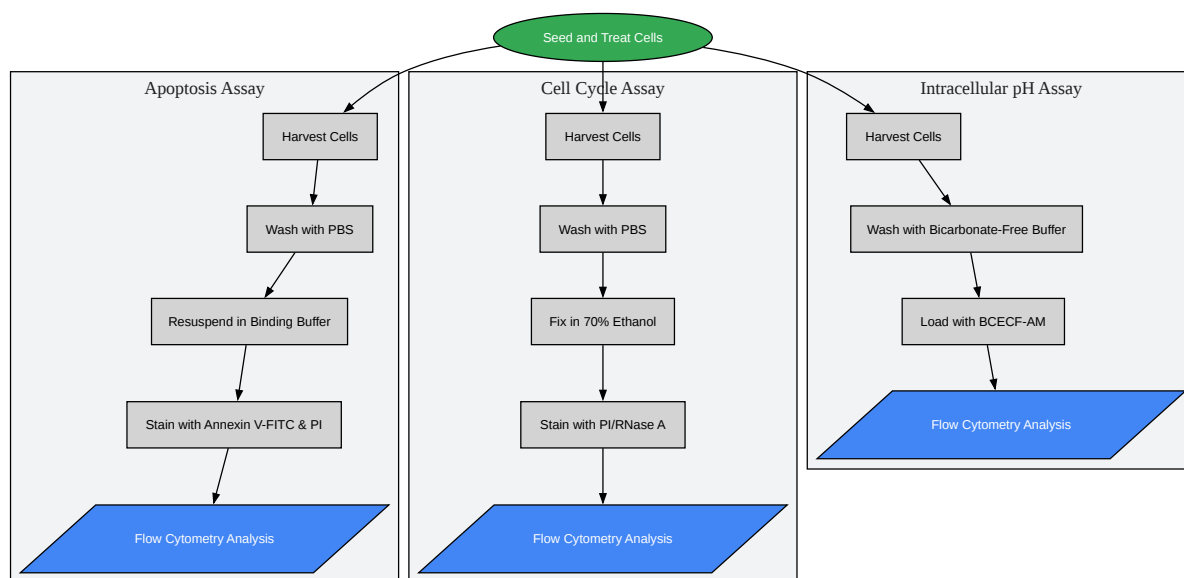
Treatment	Intracellular pH (pHi)
Vehicle (DMSO)	7.35 ± 0.05
1 µM hCAII-IN-3	7.20 ± 0.06
10 µM hCAII-IN-3	7.01 ± 0.08
100 µM hCAII-IN-3	6.82 ± 0.10

Visualizations



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Caption: Mechanism of action of **hCAII-IN-3**.



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Caption: Experimental workflow for flow cytometry analysis.

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